1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione
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Overview
Description
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrafluoropropoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Mechanism of Action
Target of Action
Anthraquinone-based compounds, which this compound is a derivative of, are known to target essential cellular proteins . These targets often include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
Anthraquinone-based compounds generally inhibit cancer progression by interacting with their targets . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the anthraquinone derivative.
Biochemical Pathways
Given that anthraquinone-based compounds target essential cellular proteins, it can be inferred that they likely affect multiple biochemical pathways related to cell viability, particularly in the context of cancer cells .
Result of Action
Given that anthraquinone-based compounds generally inhibit cancer progression , it can be inferred that this compound may have similar effects.
Preparation Methods
This can be achieved through nucleophilic substitution reactions where the anthracene-9,10-dione is reacted with a suitable tetrafluoropropoxy precursor under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Comparison with Similar Compounds
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in photophysical applications.
9,10-Anthraquinone: Widely used in the dye industry and known for its redox properties.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems. The uniqueness of this compound lies in its tetrafluoropropoxy group, which imparts distinct chemical and physical properties compared to other anthracene derivatives.
Properties
IUPAC Name |
1-(2,2,3,3-tetrafluoropropoxy)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O3/c18-16(19)17(20,21)8-24-12-7-3-6-11-13(12)15(23)10-5-2-1-4-9(10)14(11)22/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZRWFQDNYBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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